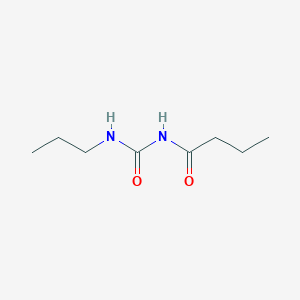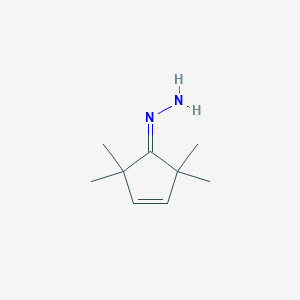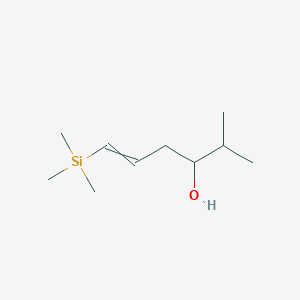
2-Methyl-6-(trimethylsilyl)hex-5-en-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-6-(trimethylsilyl)hex-5-en-3-ol is an organic compound with the molecular formula C10H22OSi It is a derivative of hexenol, featuring a trimethylsilyl group and a methyl group attached to the hexenol backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-(trimethylsilyl)hex-5-en-3-ol typically involves the reaction of hexenol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the trimethylsilyl chloride. The general reaction scheme is as follows:
Hexenol+Trimethylsilyl chloride→this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-6-(trimethylsilyl)hex-5-en-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The double bond can be reduced to form the saturated alcohol.
Substitution: The trimethylsilyl group can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) are commonly used.
Reduction: Catalysts like Pd/C (Palladium on carbon) or reagents like NaBH4 (Sodium borohydride) are employed.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products
Oxidation: Formation of 2-Methyl-6-(trimethylsilyl)hex-5-en-3-one.
Reduction: Formation of 2-Methyl-6-(trimethylsilyl)hexan-3-ol.
Substitution: Formation of various substituted hexenol derivatives.
Aplicaciones Científicas De Investigación
2-Methyl-6-(trimethylsilyl)hex-5-en-3-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for alcohols.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Methyl-6-(trimethylsilyl)hex-5-en-3-ol involves its interaction with various molecular targets. The trimethylsilyl group can enhance the lipophilicity of the compound, facilitating its penetration through biological membranes. The hydroxyl group can form hydrogen bonds with target molecules, influencing their activity and function. The double bond can participate in addition reactions, modifying the compound’s reactivity and interactions.
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-5-hexen-3-ol: Lacks the trimethylsilyl group, resulting in different chemical properties and reactivity.
6-Methyl-2-(trimethylsilyl)-3-vinyl-6-heptenoic acid: Contains a carboxylic acid group, leading to different applications and reactivity.
3-Methyl-1-hexyne: Features a triple bond, resulting in distinct chemical behavior and applications.
Uniqueness
2-Methyl-6-(trimethylsilyl)hex-5-en-3-ol is unique due to the presence of both a trimethylsilyl group and a double bond, which confer specific chemical properties and reactivity. The trimethylsilyl group provides steric protection and enhances lipophilicity, while the double bond allows for various addition reactions.
Propiedades
Número CAS |
85363-31-1 |
|---|---|
Fórmula molecular |
C10H22OSi |
Peso molecular |
186.37 g/mol |
Nombre IUPAC |
2-methyl-6-trimethylsilylhex-5-en-3-ol |
InChI |
InChI=1S/C10H22OSi/c1-9(2)10(11)7-6-8-12(3,4)5/h6,8-11H,7H2,1-5H3 |
Clave InChI |
ORPBIKGSHYFEEJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(CC=C[Si](C)(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N-Diethyl-N'-[3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl]urea](/img/structure/B14409293.png)
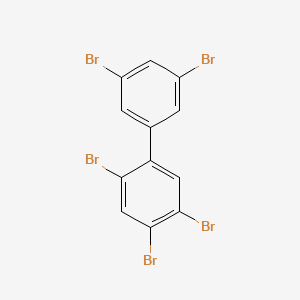
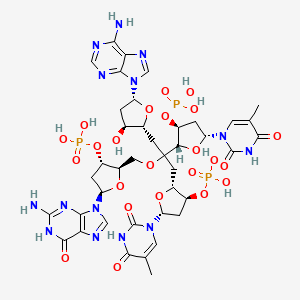
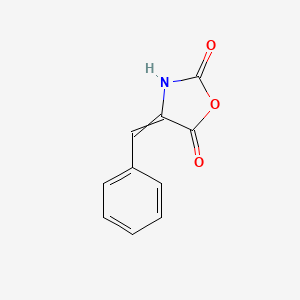
![N-[Tris(dimethylamino)-lambda~5~-phosphanylidene]urea](/img/structure/B14409323.png)
![1-[Bromo(nitro)methyl]-4-methylbenzene](/img/structure/B14409327.png)
![[2-Oxo-3-(sulfanylmethyl)azepan-1-yl]acetic acid](/img/structure/B14409342.png)
![1,2,3,4,5-Pentafluoro-6-[(3,4,5-trichlorophenoxy)methyl]benzene](/img/structure/B14409348.png)
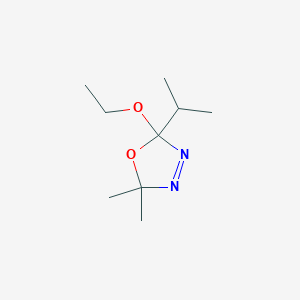
![2-[(Butylsulfanyl)methyl]isoquinolin-2-ium chloride](/img/structure/B14409367.png)
